molecular formula C12H14BrNO4S B6644734 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

货号 B6644734
分子量: 348.21 g/mol
InChI 键: OIBUGSPVXKVXJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid, also known as BMS-433796, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to be effective in inhibiting the activity of a class of enzymes called matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins.

作用机制

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require zinc ions for their activity. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid contains a sulfamoyl group that chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This leads to the inhibition of ECM degradation and the promotion of tissue repair.
Biochemical and physiological effects:
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. This leads to the promotion of tissue repair and the inhibition of tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has also been found to reduce the severity of arthritis in animal models by inhibiting the activity of MMPs. It has been found to have no significant toxicity in animal studies.

实验室实验的优点和局限性

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for the study of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid. One direction is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid in humans. This will provide valuable information on its safety and efficacy as a therapeutic agent. The development of new delivery systems that can improve the solubility and bioavailability of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid is also an important future direction. Finally, the study of the role of MMPs in various diseases and the identification of new targets for MMP inhibitors is an important area of research.

合成方法

The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves a multi-step process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbut-2-en-1-ol to obtain the corresponding ester. The ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to obtain the desired compound. The final product is obtained after purification by crystallization.

科学研究应用

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been found to be effective in inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs play a crucial role in the progression of cancer by promoting tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to inhibit the activity of MMP-2 and MMP-9, which are overexpressed in various cancers. It has also been found to be effective in reducing the severity of arthritis in animal models by inhibiting the activity of MMPs.

属性

IUPAC Name

3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUGSPVXKVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。